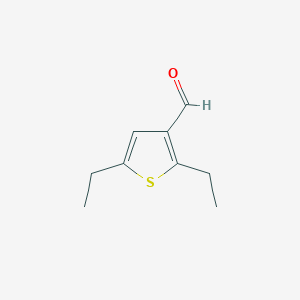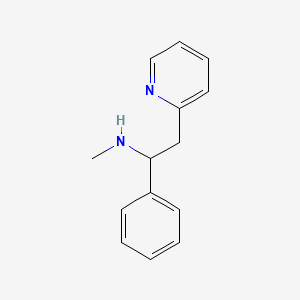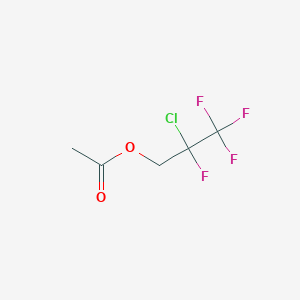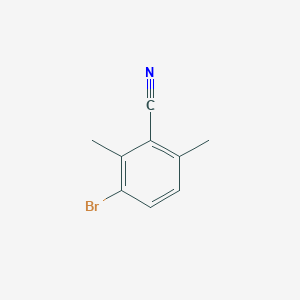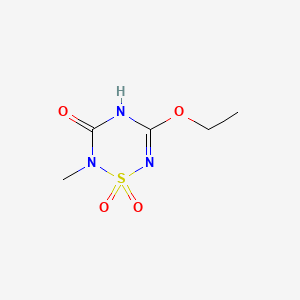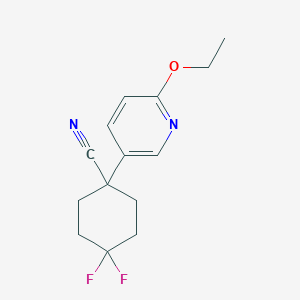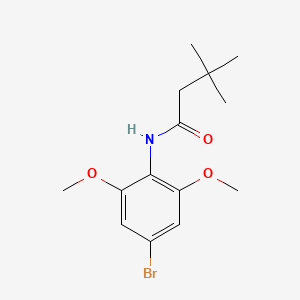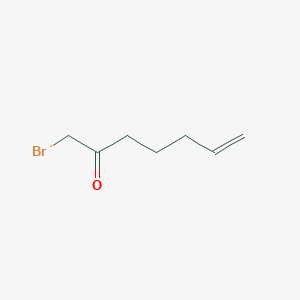
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline
描述
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and trimethylsilanylethynyl groups attached to a phenylamine core
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: The trimethylsilanylethynyl group can participate in coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases like triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
科学研究应用
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the bromine, trifluoromethyl, and trimethylsilanylethynyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-Bromo-6-chloro-4-(trifluoromethyl)phenylamine
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-4-(trifluoromethyl)-6-((trimethylsilyl)ethynyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The trimethylsilanylethynyl group, in particular, provides opportunities for further functionalization and coupling reactions, making this compound valuable in synthetic organic chemistry .
属性
CAS 编号 |
875306-21-1 |
|---|---|
分子式 |
C12H13BrF3NSi |
分子量 |
336.22 g/mol |
IUPAC 名称 |
2-bromo-4-(trifluoromethyl)-6-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H13BrF3NSi/c1-18(2,3)5-4-8-6-9(12(14,15)16)7-10(13)11(8)17/h6-7H,17H2,1-3H3 |
InChI 键 |
ZFGIBZWSMZWJIG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C(C(=CC(=C1)C(F)(F)F)Br)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-6-benzyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B8290534.png)

![[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol](/img/structure/B8290558.png)
